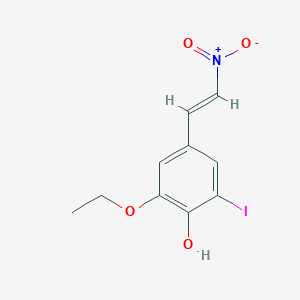
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA belongs to a class of compounds known as acrylamides, which have been shown to possess a wide range of biological activities. In
Scientific Research Applications
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is impaired in cancer cells.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Inhibition of histone deacetylases leads to the upregulation of genes involved in cell death and the downregulation of genes involved in cell survival.
Biochemical and Physiological Effects
This compound has been shown to possess antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species (ROS) and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to regulate glucose metabolism and to improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is its low toxicity, which makes it a safe compound for use in laboratory experiments. This compound is also stable under physiological conditions, making it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease. Finally, the potential of this compound as a treatment for metabolic disorders such as diabetes and obesity should be further explored.
Conclusion
In conclusion, this compound is a promising compound with a wide range of biological activities. Its potential as an anticancer agent, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde and 4-isopropylphenylacetonitrile with acryloyl chloride in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process and can be accomplished in a few steps with high yield.
properties
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(2)15-5-3-14(4-6-15)11-16(12-20)19(23)21-17-7-9-18(22)10-8-17/h3-11,13,22H,1-2H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQZZQLDDCIAU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)

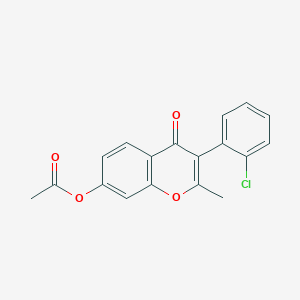

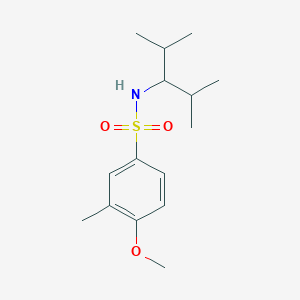
![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
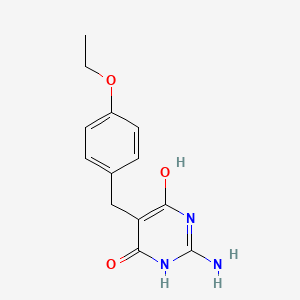
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
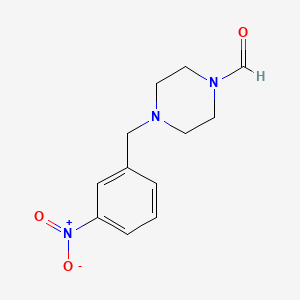
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)
